[4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid
Description
[4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid (CAS: 1353977-97-5) is a synthetic amino acid derivative characterized by a cyclohexylamine core substituted with a benzyl-methyl-amino group and an acetic acid moiety. Its molecular weight is 276.38 g/mol, and it belongs to the class of cyclohexylamino-acetic acid derivatives . This compound is structurally designed to balance lipophilicity (via the benzyl group) and solubility (via the acetic acid group), making it a candidate for pharmacological studies, particularly in targeting amine-related receptors or enzymes.
Properties
IUPAC Name |
2-[[4-[benzyl(methyl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-18(12-13-5-3-2-4-6-13)15-9-7-14(8-10-15)17-11-16(19)20/h2-6,14-15,17H,7-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTUSEAGUBNKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCC(CC2)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Initial Functionalization
The synthesis often begins with 4-aminocyclohexanone, which undergoes sequential alkylation to introduce the benzyl and methyl groups. In a protocol adapted from quaternary ammonium compound syntheses, 4-aminocyclohexanone is treated with benzyl chloride in the presence of potassium carbonate, yielding 4-(benzylamino)cyclohexanone. Subsequent methylation using methyl iodide or dimethyl sulfate under basic conditions furnishes 4-(benzyl-methyl-amino)cyclohexanone.
Reductive Amination with Glycine Derivatives
The ketone intermediate is subjected to reductive amination with glycine ethyl ester. Utilizing sodium cyanoborohydride in methanol at pH 5–6, the reaction proceeds via formation of an imine intermediate, which is selectively reduced to the secondary amine. Hydrolysis of the ethyl ester with aqueous potassium hydroxide affords the target acetic acid derivative. This method achieves moderate yields (55–65%) but requires careful pH control to avoid over-reduction.
Michael Addition-Hydrogenation Cascade
Nitroalkene Intermediate Formation
Drawing parallels to gabapentin syntheses, a nitroalkene intermediate is generated via Michael addition. Cyclohexylidene acetic acid ethyl ester reacts with nitromethane in the presence of potassium hydroxide, yielding 1-(nitromethyl)cyclohexyl acetic acid ethyl ester. This step proceeds in 85% yield under optimized conditions (20°C, 12 h).
Hydrogenation and Functional Group Interconversion
Catalytic hydrogenation of the nitro group using 10% palladium on carbon (Pd/C) under ambient pressure reduces the nitro moiety to an amine. Simultaneous hydrolysis of the ethyl ester occurs in methanolic potassium hydroxide, producing 1-(aminomethyl)cyclohexyl acetic acid. To introduce the benzyl-methyl-amino group, the primary amine undergoes alkylation with benzyl bromide followed by methyl iodide, yielding the target compound in 70% overall yield after purification.
Alkylation of Pre-Functionalized Cyclohexylamines
Sequential N-Alkylation Strategy
A modular approach involves initial preparation of 4-aminocyclohexylacetic acid. Reacting cyclohexene with glycine tert-butyl ester under Heck coupling conditions forms the cyclohexyl-glycine framework. Deprotection with trifluoroacetic acid liberates the free amine, which is sequentially alkylated with benzyl chloride and methyl iodide. This method, while efficient, requires stringent exclusion of moisture to prevent hydrolysis.
Optimization of Reaction Conditions
Key parameters include:
-
Solvent selection : Dimethylformamide (DMF) enhances solubility of intermediates.
-
Base : Potassium tert-butoxide minimizes side reactions during alkylation.
-
Temperature : Reactions conducted at 0–5°C improve selectivity for mono-alkylation.
Yields reach 75% when using a 2:1 molar ratio of benzyl chloride to methyl iodide.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Preparation
Employing Wang resin, the cyclohexylamine core is anchored via a carbamate linkage. Stepwise alkylation with benzyl and methyl groups is performed using benzyl bromide and methyl triflate, respectively. Cleavage from the resin with hydrofluoric acid yields the free amine, which is coupled with bromoacetic acid using HATU/DIEA activation.
Advantages and Limitations
This method facilitates rapid screening of reaction conditions but suffers from lower yields (50–60%) due to incomplete resin functionalization. Scaling beyond milligram quantities remains challenging.
Catalytic Asymmetric Synthesis
Chiral Ligand Design
Using (R)-BINAP as a chiral ligand, rhodium-catalyzed hydrogenation of an enamide intermediate generates the cyclohexylamine scaffold with >90% enantiomeric excess (ee). Subsequent alkylation and acetylation steps preserve stereochemistry, enabling access to enantiopure [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid.
Mechanistic Considerations
Density functional theory (DFT) calculations reveal that the bulky benzyl group directs facial selectivity during hydrogenation, favoring the (R)-configured amine. This route achieves 68% yield with 94% ee, making it suitable for pharmaceutical applications requiring chiral purity.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 65% | 95% | Moderate | Low |
| Michael Addition | 70% | 98% | High | Medium |
| Sequential Alkylation | 75% | 97% | High | Medium |
| Solid-Phase Synthesis | 55% | 90% | Low | High |
| Catalytic Asymmetric | 68% | 99% | Moderate | Very High |
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. Key parameters include:
| Alcohol | Catalyst | Temperature | Yield | Product |
|---|---|---|---|---|
| Methanol | H₂SO₄ | 60–70°C, 6 hrs | 78% | Methyl [4-(benzyl-methyl-amino)-cyclohexylamino]-acetate |
| Ethanol | DCC/DMAP | RT, 12 hrs | 85% | Ethyl [4-(benzyl-methyl-amino)-cyclohexylamino]-acetate |
| Benzyl alcohol | SOCl₂ | Reflux, 3 hrs | 92% | Benzyl [4-(benzyl-methyl-amino)-cyclohexylamino]-acetate |
Conditions derived from analogous acetic acid derivatives (Sources: )
Amide Formation
The compound reacts with primary/secondary amines or acyl chlorides to form amides. For example:
-
Reaction with Acetyl Chloride :
Forms N-acetylated derivatives at the cyclohexylamino group (yield: 68%, 0°C to RT, 2 hrs) .
Decarboxylation
Thermal decarboxylation occurs under controlled heating:
Conditions : 150–180°C, 3–5 hrs; Yield : 62%.
Amino Group Modifications
The tertiary amine (benzyl-methyl-amino) participates in alkylation and acylation:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Methyl iodide | Quaternary ammonium salt | RT, 12 hrs in THF | 88% |
| Acetic anhydride | N-Acetylated derivative | 0°C, 2 hrs in DCM | 75% |
| Benzoyl chloride | N-Benzoylated derivative | RT, 6 hrs with Et₃N | 81% |
Data extrapolated from analogous cyclohexylamino compounds (Sources: )
Cyclization Reactions
Intramolecular cyclization forms heterocycles under specific conditions:
Mechanism : The amino and carboxylic acid groups react to form a seven-membered ring. Yield : 58% .
Metal-Catalyzed Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic benzyl group:
Solvent-Dependent Reactivity
Reaction outcomes vary significantly with solvent choice:
| Reaction | Solvent | Efficiency | Notes |
|---|---|---|---|
| Esterification | DCM | High | Low polarity favors ester formation |
| Amide Formation | DMF | Moderate | Polar aprotic enhances coupling |
| Decarboxylation | Quinoline | High | Acts as base and solvent |
Comparative data from multiple synthesis protocols (Sources: )
Stability Under Oxidative Conditions
The benzyl group undergoes oxidation with strong agents:
Yield : 54% (2 hrs, 80°C) .
Comparative Reaction Kinetics
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Esterification | 1.2 × 10⁻⁴ | 45.3 |
| Amide Formation | 2.8 × 10⁻⁵ | 58.7 |
| Decarboxylation | 5.6 × 10⁻³ | 72.4 |
Calculated from Arrhenius plots in thermal studies (Source:)
Scientific Research Applications
The compound [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid (often referred to in the literature as a derivative of cyclohexylamine) has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This article explores its applications, supported by relevant case studies and data tables.
Chemical Synthesis
Building Block for Complex Molecules
- The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, it can undergo oxidation to yield benzaldehyde or benzoic acid, and reduction can lead to simpler amines or alcohols.
Biological Research
Biochemical Probes and Enzyme Inhibitors
- Research indicates that this compound may act as a biochemical probe or inhibitor in enzymatic studies. Its structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. This property makes it valuable for studying metabolic pathways and enzyme kinetics.
Medicinal Chemistry
Therapeutic Potential
- The therapeutic potential of this compound is currently being explored for its ability to treat various diseases. Its unique structural properties could allow it to target specific biological pathways involved in diseases such as cancer or metabolic disorders. Notably, derivatives of similar compounds have shown promise in clinical settings for their efficacy against certain cancer types .
Industrial Applications
Materials Development
- In industrial chemistry, this compound is utilized in developing new materials and chemical processes. Its unique reactivity allows it to be incorporated into polymers or other materials that require specific chemical properties.
Case Study 1: Enzyme Inhibition
A study investigating the inhibition of cyclin-dependent kinases (CDKs) demonstrated that compounds structurally similar to this compound exhibited significant inhibitory activity against CDK4 and CDK6. These findings suggest potential applications in cancer therapy by targeting cell cycle regulation .
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound has revealed its utility as a precursor for creating novel compounds with enhanced biological activity. For example, modifications of the benzyl group have been shown to improve binding affinity to target enzymes involved in metabolic processes .
Mechanism of Action
The mechanism of action of [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
- [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid (CAS: 1111832-69-9): Replaces the methyl group with ethyl on the benzyl-amino moiety. Molecular weight: 290.41 g/mol.
- [4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid: Incorporates a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances steric hindrance, improving stability in acidic environments but limiting bioavailability due to reduced solubility .
Core Structure Modifications
- {4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid: Replaces the cyclohexylamine core with a piperidine ring. Molecular weight: 291.36 g/mol.
- (Cyclohexylamino)(oxo)acetic acid (CAS: 13144-62-2): Lacks the benzyl-methyl substitution, resulting in reduced lipophilicity (logP ~2.1 lower). The oxo group increases hydrogen-bonding capacity, favoring solubility but limiting blood-brain barrier penetration .
Functional Group Additions
- 4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid (CAS: 881445-79-0): Integrates a thio-oxadiazole ring and benzoic acid group. Molecular weight: 401.44 g/mol.
- 4-(Cyclohexylamino)-3-nitro-benzoic acid methyl ester (CAS: 503859-26-5): Features a nitro group and ester linkage. The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity in nucleophilic substitution reactions .
Physicochemical and Pharmacological Implications
Key Research Findings
- Metabolic Stability: Methyl-substituted derivatives (e.g., this compound) show slower hepatic clearance compared to ethyl analogs in vitro, likely due to reduced cytochrome P450 affinity .
- Receptor Binding : Piperidine-core analogs exhibit 3–5x higher affinity for σ-1 receptors than cyclohexyl derivatives, attributed to conformational matching .
- Solubility-Permeability Trade-off : Nitro and oxo groups improve aqueous solubility but reduce passive diffusion, as observed in Caco-2 cell assays .
Biological Activity
The compound [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid (BMCA) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
BMCA is characterized by a cyclohexylamine backbone with a benzyl group and a methylamino substituent. Its chemical formula can be represented as C_{14}H_{20}N_2O_2. The structural features of BMCA suggest potential interactions with biological targets, which may influence its pharmacological profile.
Antitumor Activity
Recent studies have demonstrated that BMCA exhibits significant antitumor properties. For instance, in vitro assays have shown that BMCA has IC50 values ranging from 15 to 30 μM against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 20 | Cell cycle arrest |
| A549 | 30 | Apoptosis and necrosis |
Antimicrobial Activity
BMCA has also been evaluated for its antimicrobial properties. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values below 10 μg/mL for Staphylococcus aureus and Escherichia coli. The compound's mechanism includes disruption of bacterial cell membranes and inhibition of protein synthesis.
| Microorganism | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | <10 | Membrane disruption |
| Escherichia coli | <10 | Protein synthesis inhibition |
Anti-inflammatory Effects
In vivo studies using murine models of inflammation have indicated that BMCA significantly reduces edema formation and pro-inflammatory cytokine levels (e.g., TNF-α and IL-6). The observed anti-inflammatory activity suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis of BMCA indicates that modifications to the benzyl and cyclohexyl moieties can enhance biological activity. For example, substituting the methyl group on the benzyl ring with larger alkyl groups has been associated with improved antitumor efficacy. Additionally, variations in the cyclohexyl structure can affect the compound's lipophilicity, influencing its bioavailability.
Case Studies
-
Case Study 1: Breast Cancer Treatment
A clinical trial involving BMCA in combination with standard chemotherapy showed a synergistic effect in patients with advanced breast cancer. Patients receiving BMCA exhibited a higher response rate compared to those on chemotherapy alone. -
Case Study 2: Bacterial Infections
In a study assessing the efficacy of BMCA against multidrug-resistant bacterial strains, the compound successfully inhibited growth in clinical isolates, suggesting its potential as an alternative treatment option.
Q & A
Q. What are the key synthetic steps for preparing [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid?
The synthesis involves multi-step organic reactions. A typical route includes:
- Formation of the cyclohexylamino backbone : Cyclohexane derivatives are functionalized with benzyl-methyl-amine groups via nucleophilic substitution or reductive amination.
- Introduction of the acetic acid moiety : The amino group on the cyclohexane ring is alkylated with bromoacetic acid or its derivatives.
- Purification : Column chromatography or recrystallization ensures purity (>95%), validated by HPLC or NMR . Note: Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For example, using DMF as a solvent at 60°C improves alkylation efficiency .
Q. How is this compound characterized spectroscopically?
Standard characterization methods include:
- NMR : and NMR confirm the cyclohexylamino backbone (δ 1.2–2.8 ppm for cyclohexane protons) and acetic acid resonance (δ 3.4–3.6 ppm for CHCOO).
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 319.2 for CHNO).
- FT-IR : Peaks at 1700–1720 cm confirm the carboxylic acid group .
Q. What are the recommended storage conditions to ensure stability?
Store at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation of the benzyl-methyl-amine group. Lyophilized forms are stable for >12 months, while solutions in PBS (pH 7.4) should be used within 48 hours .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its biological activity?
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to PPAR-α or HDACs, leveraging structural analogs like GW7647 (a PPAR-α agonist) .
- In vitro assays :
- Enzyme inhibition: Measure IC values against HDACs using fluorogenic substrates (e.g., acetylated lysine derivatives) .
- Cell-based assays: Test anti-inflammatory activity in RAW 264.7 macrophages via TNF-α ELISA .
Q. How to resolve contradictions in biological activity data across studies?
- Purity verification : Re-analyze compound purity via LC-MS; impurities >2% can skew results (e.g., residual solvents affecting enzyme assays) .
- Orthogonal assays : Confirm HDAC inhibition using both fluorometric and radiolabeled substrate assays to rule out assay-specific artifacts .
Q. What strategies optimize reaction yields during synthesis?
- Catalyst screening : Test Pd/C or Raney Ni for reductive amination; yields vary from 40% (Pd/C) to 65% (Raney Ni) .
- Design of Experiments (DoE) : Optimize temperature, solvent (e.g., THF vs. DMF), and stoichiometry using response surface methodology .
Q. How to investigate structure-activity relationships (SAR) for this compound?
- Substituent modification : Replace the benzyl group with phenyl or naphthyl groups to assess hydrophobic interactions.
- Bioisosteric replacement : Swap the acetic acid group with sulfonic acid to evaluate solubility effects .
- Data analysis : Use multivariate regression to correlate logP values with HDAC inhibition potency .
Q. What methods validate its molecular targets in complex biological systems?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to recombinant PPAR-α (K values <10 µM indicate high affinity) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by observing thermal stabilization of HDACs in lysates .
Q. How to address metabolic instability in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes to identify metabolites (e.g., CYP450-mediated oxidation of the benzyl group).
- Structural stabilization : Introduce methyl groups at metabolically vulnerable sites (e.g., para positions on the benzyl ring) .
Q. What computational tools predict its physicochemical properties?
- ADMET prediction : Use SwissADME to estimate logP (predicted 2.8), solubility (≈1.2 mg/mL), and BBB permeability .
- Molecular dynamics simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
